3-Methyl-1-[(pyridazin-3-yl)methyl]urea
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Overview
Description
3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a chemical compound with the molecular formula C8H10N4O. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea typically involves the reaction of 3-methylurea with a pyridazine derivative. One common method includes the following steps:
Starting Materials: 3-methylurea and pyridazine-3-carboxaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid.
Procedure: The reactants are mixed and heated under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(pyridazin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted ureas .
Scientific Research Applications
3-Methyl-1-[(pyridazin-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Studies explore its role in biological systems, including enzyme inhibition and receptor binding.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-3-carboxamide share structural similarities with 3-Methyl-1-[(pyridazin-3-yl)methyl]urea.
Substituted Ureas: Other substituted ureas, such as 1-methyl-3-phenylurea, have comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a urea moiety makes it a versatile scaffold for various applications .
Biological Activity
3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C7H9N3O, features a pyridazine ring that is known for its diverse biological activities. The urea moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyridazine derivatives with methyl isocyanate or related urea precursors. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the pyridazine structure exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridazine can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the nanomolar range, suggesting potent activity against pathogens.
Table 1: Antimicrobial Efficacy of Pyridazine Derivatives
Compound | Target Organism | MIC (µM) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | ≤1 | |
This compound | Escherichia coli | ≤8 | |
This compound | Mycobacterium tuberculosis | ≤0.5 |
Anticancer Activity
The antiproliferative effects of this compound have also been investigated. In vitro studies show that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung adenocarcinoma (A549) cells. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/Akt and mTOR, which are critical for cell growth and survival.
Case Study: Anticancer Activity Evaluation
In a study conducted on human cancer cell lines, this compound exhibited IC50 values ranging from 0.5 to 5 µM across different cell lines. The results suggest a strong correlation between the structural features of the compound and its biological activity.
Table 2: Antiproliferative Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 0.5 | PI3K/Akt pathway inhibition | |
HCT116 | 2 | mTOR pathway inhibition | |
A549 | 5 | Induction of apoptosis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Properties
IUPAC Name |
1-methyl-3-(pyridazin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPZKVAHWZTAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=NN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.